molecular formula C27H39NO3 B11102644 1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone

1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone

Cat. No.: B11102644
M. Wt: 425.6 g/mol
InChI Key: LQJAXDXIQDWPOB-ZUNHISHASA-N
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Description

1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone is a complex organic compound with a highly intricate structure. This compound is characterized by its multiple stereocenters and a unique indeno[2,1-a]phenanthrene core. It is of significant interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone involves multiple steps, starting from simpler organic molecules. The process typically includes:

  • Formation of the indeno[2,1-a]phenanthrene core through cyclization reactions.
  • Introduction of the acetyl group at the 6b position.
  • Formation of the oxime linkage through the reaction of the ketone with hydroxylamine.
  • Final steps involve the introduction of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxime linkage.

    Substitution: Various substitution reactions can occur at the acetyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may:

  • Bind to enzymes or receptors, altering their activity.
  • Interfere with cellular processes such as DNA replication or protein synthesis.
  • Induce oxidative stress or apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H39NO3

Molecular Weight

425.6 g/mol

IUPAC Name

[(E)-[(4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-ylidene]amino] acetate

InChI

InChI=1S/C27H39NO3/c1-17(29)27-12-6-5-7-20(27)16-24-22-9-8-19-15-21(28-31-18(2)30)10-13-25(19,3)23(22)11-14-26(24,27)4/h15,20,22-24H,5-14,16H2,1-4H3/b28-21+/t20-,22?,23?,24?,25+,26+,27+/m1/s1

InChI Key

LQJAXDXIQDWPOB-ZUNHISHASA-N

Isomeric SMILES

CC(=O)[C@@]12CCCC[C@@H]1CC3[C@@]2(CCC4C3CCC5=C/C(=N/OC(=O)C)/CC[C@]45C)C

Canonical SMILES

CC(=O)C12CCCCC1CC3C2(CCC4C3CCC5=CC(=NOC(=O)C)CCC45C)C

Origin of Product

United States

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